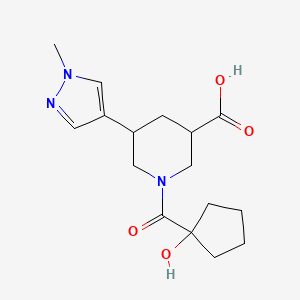![molecular formula C15H20N4O2 B7438834 N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the late 1990s, and since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential clinical applications.
Mécanisme D'action
The exact mechanism of action of N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by activating the immune system and inducing tumor necrosis. This compound has been shown to stimulate the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), which can lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce tumor necrosis, this compound has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, one limitation is that it has not yet been approved for clinical use, and more research is needed to fully understand its potential as an anticancer agent.
Orientations Futures
There are a number of future directions for research on N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and efficacy. Finally, there is a need for more clinical studies to determine the safety and effectiveness of this compound in human patients.
Méthodes De Synthèse
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-N-methylaniline with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-amino-N-methylaniline with ethyl 2-chloroacetate, followed by cyclization with hydrazine hydrate. Both methods result in the formation of this compound.
Applications De Recherche Scientifique
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancers. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in combination treatments.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-17(12-7-5-4-6-8-12)9-10-18(2)15(21)13-11-14(20)16-19(13)3/h4-8,11H,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMNTAPCWIXZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)N(C)CCN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R)-3-[(2,5-dimethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438756.png)
![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)

![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)

![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)